molecular formula C17H19N5O3 B2761442 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-91-3

2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2761442
CAS No.: 899970-91-3
M. Wt: 341.371
InChI Key: CQGIHZJISWJAHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There seems to be some work on the molecular modeling of this compound in the context of PET imaging agents , but the specific details are not provided.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Structural Investigations

Research into oxamide derivatives, including those with methoxyphenyl groups, has shed light on the significance of intramolecular hydrogen bonding. For example, studies on symmetric and non-symmetric oxamides demonstrated that compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. This structural feature correlates with the chemical shift observed in NMR spectroscopy and has implications for the design of compounds with enhanced stability and specificity (Martínez-Martínez et al., 1998).

Synthesis of Analogous Compounds for Antimicrobial Applications

The synthesis of compounds with structures related to 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been investigated for potential antimicrobial applications. For instance, the practical synthesis of CCR5 antagonists demonstrates the value of such compounds in developing orally active agents against specific targets. These synthesis approaches often involve novel methods that could be applicable to the synthesis of this compound and its analogs (Ikemoto et al., 2005).

Medicinal Chemistry and Drug Design

The compound's framework is relevant to the design of new medicinal agents. Research into purine derivatives, including those with methoxy and butyl groups, underscores their potential in drug design, especially as inhibitors or antagonists against various biological targets. For example, the study of purine N-oxides and their transformation into compounds with potential biological activity highlights the versatility of purine-based structures in medicinal chemistry (Kawashima & Kumashiro, 1969).

Polymorphism and Drug Development

Investigations into polymorphic modifications of compounds with diuretic properties emphasize the importance of understanding solid-state forms for drug development. Such research is pertinent to optimizing the bioavailability and stability of drugs, including those derived from this compound (Shishkina et al., 2018).

Properties

IUPAC Name

2-butyl-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-4-8-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)10-6-5-7-11(9-10)25-2/h5-7,9H,3-4,8H2,1-2H3,(H2,18,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGIHZJISWJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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